A Technical Guide to 2-Bromo-3-(difluoromethoxy)pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery
A Technical Guide to 2-Bromo-3-(difluoromethoxy)pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The pyridine moiety, a ubiquitous structural motif in a vast number of pharmaceuticals, offers a versatile template for chemical modification. When combined with the unique physicochemical properties of fluorine, such as high electronegativity, the ability to form strong carbon-fluorine bonds, and its role as a bioisostere for hydrogen or hydroxyl groups, the resulting fluorinated pyridine derivatives present a powerful tool for medicinal chemists. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.
This technical guide focuses on a particularly valuable building block: 2-Bromo-3-(difluoromethoxy)pyridine . With the Chemical Abstracts Service (CAS) number 947249-27-6 , this compound masterfully combines three key functional elements on a single pyridine ring: a bromine atom at the 2-position, which serves as a versatile handle for cross-coupling reactions; a difluoromethoxy group (-OCF₂H) at the 3-position, a lipophilic hydrogen bond donor mimic; and the pyridine nitrogen, which imparts aqueous solubility and provides a key interaction point for biological targets. This guide will provide an in-depth analysis of its synthesis, physicochemical properties, spectroscopic characterization, and its application as a pivotal intermediate in the synthesis of complex, biologically active molecules.
Physicochemical and Structural Properties
A comprehensive understanding of a molecule's fundamental properties is critical for its effective application in research and development. The key identifiers and properties of 2-Bromo-3-(difluoromethoxy)pyridine are summarized below.
| Property | Value | Source |
| CAS Number | 947249-27-6 | [1] |
| Molecular Formula | C₆H₄BrF₂NO | [1] |
| Molecular Weight | 224.00 g/mol | [1] |
| Monoisotopic Mass | 222.94443 Da | [1] |
| Predicted XlogP | 2.3 | [1] |
| Canonical SMILES | C1=CC(=C(N=C1)Br)OC(F)F | [1] |
| InChI Key | JSKYTOQKHIJDNI-UHFFFAOYSA-N | [1] |
The structure of 2-Bromo-3-(difluoromethoxy)pyridine is depicted below:
Caption: Chemical structure of 2-Bromo-3-(difluoromethoxy)pyridine.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 2-Bromo-3-(difluoromethoxy)pyridine.
Step 1: Synthesis of 2-Bromo-3-hydroxypyridine
The initial step involves the regioselective bromination of 3-hydroxypyridine. The hydroxyl group at the 3-position is an activating group that directs electrophilic substitution to the ortho and para positions. The 2-position is sterically accessible and electronically favored for bromination.
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, an aqueous solution of sodium hydroxide (40%) is cooled to between -10°C and 0°C using an ice-salt bath.[2]
-
Bromine Addition: Liquid bromine is added dropwise to the cold sodium hydroxide solution while maintaining the low temperature.[2]
-
Substrate Addition: 3-Hydroxypyridine is dissolved in a separate aqueous solution of sodium hydroxide. This solution is then added dropwise to the bromine solution, ensuring the system temperature is maintained between 10°C and 15°C.[2]
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2.5 to 3 hours.[2]
-
Workup and Isolation: The pH of the reaction mixture is adjusted to 7 with an appropriate acid. The resulting crude product precipitates and is collected. Recrystallization from a suitable solvent system yields purified 2-bromo-3-hydroxypyridine.[2]
Causality: The use of a cold alkaline solution of bromine (sodium hypobromite formed in situ) allows for a controlled bromination of the activated pyridine ring. The hydroxyl group directs the electrophilic bromine to the ortho-position (C2). Maintaining a low temperature during the initial mixing and a controlled temperature during the reaction is crucial to minimize side reactions and ensure high regioselectivity.
Step 2: Difluoromethylation of 2-Bromo-3-hydroxypyridine
The second step involves the O-difluoromethylation of the hydroxyl group of the intermediate. This transformation can be achieved using various difluoromethylating agents. A common and effective method involves the use of reagents that generate difluorocarbene (:CF₂) in situ or act as a source of "CF₂H+".
Protocol:
-
Reaction Setup: To a vigorously stirred solution of 2-bromo-3-hydroxypyridine in a suitable aprotic solvent (e.g., acetonitrile or DMF) at room temperature, a strong base is added. A 6 M aqueous solution of potassium hydroxide is a viable option.[3]
-
Reagent Addition: A difluoromethylating agent, such as difluoromethyltriflate, is added dropwise to the reaction mixture. This reaction is often exothermic, and the temperature should be maintained at room temperature using a water bath.[3] Other reagents like chlorodifluoromethane (ClCF₂H) under basic conditions can also be employed.
-
Reaction: The mixture is stirred for a specified period, typically ranging from 30 minutes to several hours, until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Bromo-3-(difluoromethoxy)pyridine.
Causality: The strong base deprotonates the phenolic hydroxyl group of 2-bromo-3-hydroxypyridine, forming a nucleophilic phenoxide. This phenoxide then attacks the difluoromethylating agent (or the in situ generated difluorocarbene), leading to the formation of the desired difluoromethoxy ether. The choice of solvent and base is critical to ensure sufficient solubility of the starting materials and to facilitate the nucleophilic attack.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Bromo-3-(difluoromethoxy)pyridine are not widely published, its characteristic spectroscopic features can be reliably predicted based on the analysis of its structural components and data from analogous compounds.[4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and a characteristic triplet in the upfield region for the -OCF₂H proton.
-
Pyridine Protons (δ 7.0-8.5 ppm):
-
H6: Expected to be the most downfield proton, appearing as a doublet of doublets, due to its proximity to the electronegative nitrogen atom.
-
H4 & H5: These protons will appear as multiplets in the aromatic region, with their exact chemical shifts and coupling patterns determined by their positions relative to the bromo and difluoromethoxy groups.
-
-
-OCF₂H Proton (δ 6.5-7.5 ppm): This proton will appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms (J ≈ 73-75 Hz).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms in the molecule.
-
Pyridine Carbons (δ 110-160 ppm):
-
C2 (bearing the bromine): The chemical shift will be influenced by the halogen, typically appearing in the range of δ 140-145 ppm.
-
C3 (bearing the -OCF₂H group): This carbon will be shifted downfield due to the electronegative oxygen and will likely show coupling to the fluorine atoms.
-
C4, C5, C6: These carbons will resonate in the typical aromatic region for pyridines.
-
-
-OCF₂H Carbon (δ 110-120 ppm): This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J_CF ≈ 240-250 Hz).
FT-IR Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C=C and C=N stretching (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O-C stretching: Strong bands in the 1050-1250 cm⁻¹ region.
-
C-F stretching: Very strong, characteristic bands in the 1000-1100 cm⁻¹ region.
-
C-Br stretching: In the lower frequency region, typically below 800 cm⁻¹.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Molecular Ion [M]⁺: Expected at m/z 223 and 225.
-
Key Fragmentation: Loss of the bromine atom ([M-Br]⁺) would be a significant fragmentation pathway. Further fragmentation of the difluoromethoxy group could also be observed.
Reactivity and Applications in Drug Development
The synthetic utility of 2-Bromo-3-(difluoromethoxy)pyridine lies in the orthogonal reactivity of its functional groups. The bromine atom at the 2-position is the primary site for elaboration, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions of 2-Bromo-3-(difluoromethoxy)pyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[6] For 2-Bromo-3-(difluoromethoxy)pyridine, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 2-position.
Experimental Workflow: General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add 2-Bromo-3-(difluoromethoxy)pyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).[7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).[7]
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80°C and 120°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridine. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination yields the 2-arylpyridine product and regenerates the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for efficient catalysis and to prevent catalyst deactivation by the pyridine nitrogen.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This reaction enables the synthesis of 2-amino-pyridines from 2-Bromo-3-(difluoromethoxy)pyridine and a primary or secondary amine.[9]
Experimental Workflow: General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Bromo-3-(difluoromethoxy)pyridine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) in a reaction tube.[10][11]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110°C) until the starting material is consumed.
-
Workup and Purification: After cooling, the reaction is quenched, extracted, and the crude product is purified by chromatography.
Causality: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond. The subsequent steps involve coordination of the amine, deprotonation by the strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and the desired 2-aminopyridine product.[8]
Safety and Handling
2-Bromo-3-(difluoromethoxy)pyridine is a hazardous chemical and should be handled with appropriate safety precautions by trained personnel.
-
Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Conclusion
2-Bromo-3-(difluoromethoxy)pyridine is a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Its trifunctional nature—a reactive bromine handle for cross-coupling, a metabolically robust difluoromethoxy group for modulating physicochemical properties, and a pyridine core for biological interactions—makes it an exemplary intermediate for the synthesis of complex molecular architectures. The synthetic pathways and reaction protocols outlined in this guide provide a solid foundation for its practical application in the laboratory. As the demand for novel therapeutics with fine-tuned properties continues to grow, the strategic use of such precisely engineered building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
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2-Bromo-3-hydroxypyridine. (n.d.). Protheragen. Retrieved from [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry, 72(9), 3606-7. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Retrieved from [Link]
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Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews, 50(12), 7063-7103. Retrieved from [Link]
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¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084). (n.d.). NP-MRD. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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2-bromo-3-(difluoromethoxy)pyridine (C6H4BrF2NO). (n.d.). PubChemLite. Retrieved from [Link]
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¹³C NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0001943). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved from [Link]
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A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Organic Letters, 25(27), 5030–5035. Retrieved from [Link]
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